molecular formula C23H23N3O2S2 B2931794 N-(2,4-dimethylphenyl)-2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide CAS No. 686771-40-4

N-(2,4-dimethylphenyl)-2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide

Cat. No. B2931794
CAS RN: 686771-40-4
M. Wt: 437.58
InChI Key: LQHBGCQCZAXAML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethylphenyl)-2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide is a useful research compound. Its molecular formula is C23H23N3O2S2 and its molecular weight is 437.58. The purity is usually 95%.
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Scientific Research Applications

Potent Dual Inhibitors for Enzyme Targeting

One significant area of application for similar compounds is as dual inhibitors of key enzymes such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are critical in DNA synthesis and cell replication processes, making them targets for cancer treatment research. For example, compounds with a thieno[2,3-d]pyrimidine scaffold have been shown to be highly conducive to dual human TS-DHFR inhibitory activity, indicating potential applications in designing antitumor drugs (Gangjee et al., 2008).

Structural Analysis and Crystallography

Structural analysis and crystallography studies of related compounds have revealed insights into their conformational properties, which are essential for understanding how these molecules interact with biological targets. The folded conformation about the methylene C atom and the intramolecular N—H⋯N hydrogen bond stabilizing effect are aspects studied to inform the design of more effective molecules (Subasri et al., 2016).

Antimicrobial and Antitumor Activities

Research into derivatives of thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives has revealed that these compounds exhibit potent anticancer activity against several human cancer cell lines, including breast, cervical, and colonic carcinoma cell lines. This suggests their potential application in developing new therapies for cancer (Hafez & El-Gazzar, 2017).

Antimicrobial Research

Some novel derivatives of pyrimidine-triazole have been synthesized and investigated for antimicrobial activity against selected bacterial and fungal strains. This research provides a foundation for developing new antimicrobial agents, highlighting the versatility of these compounds in addressing resistant microbial strains (Majithiya & Bheshdadia, 2022).

properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O2S2/c1-14-4-7-17(8-5-14)26-22(28)21-19(10-11-29-21)25-23(26)30-13-20(27)24-18-9-6-15(2)12-16(18)3/h4-9,12H,10-11,13H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQHBGCQCZAXAML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=C(C=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethylphenyl)-2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide

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